2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Description
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a heterocyclic compound featuring a fused isoindoloquinazolin core substituted with methoxy, ketone, and acetamide groups. The compound’s acetamide side chain, modified with a tetrahydro-2H-pyran-4-ylmethyl group, distinguishes it from analogs and likely influences its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C25H27N3O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C25H27N3O6/c1-32-19-8-7-17-21(22(19)33-2)25(31)28-18-6-4-3-5-16(18)24(30)27(23(17)28)14-20(29)26-13-15-9-11-34-12-10-15/h3-8,15,23H,9-14H2,1-2H3,(H,26,29) |
InChI Key |
DLZZZRMJORCWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5CCOCC5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves several steps, including the formation of the isoindolo[2,1-a]quinazolinone core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups and other functional groups allows for oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are attached. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest biological activity. Its isoindoloquinazoline backbone is known for various pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of isoindoloquinazoline exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to this one have been tested against the National Cancer Institute's panel of 60 human cancer cell lines, showing promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : The presence of methoxy and carbonyl groups in the structure may contribute to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Research has shown that certain isoindoloquinazolines can modulate inflammatory pathways .
Neuropharmacology
Research into the neuropharmacological applications of this compound has revealed its potential in treating neurological disorders:
- Cognitive Enhancement : Some studies suggest that isoindoloquinazolines can enhance cognitive functions by modulating neurotransmitter systems. This compound may interact with cholinergic pathways, which are vital for memory and learning processes.
- Neuroprotective Effects : The antioxidant properties associated with the methoxy groups may provide neuroprotective benefits against oxidative stress-related neuronal damage .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the therapeutic potential of this compound:
Structure-Activity Relationship
Analyzing variations in substituents on the isoindoloquinazoline core allows researchers to identify key functional groups responsible for biological activity. For example:
- The presence of methoxy groups has been linked to enhanced solubility and bioavailability.
- Modifications on the acetamide side chain can significantly influence potency and selectivity towards specific biological targets .
Case Studies and Research Findings
Several case studies highlight the efficacy of related compounds in clinical settings:
- Anticancer Trials : A study involving a series of isoindoloquinazoline derivatives demonstrated significant inhibition of tumor growth in xenograft models. The results indicated that compounds with similar structural motifs could serve as leads in developing new anticancer therapies .
- Neuroprotective Studies : Research published in peer-reviewed journals has shown that certain derivatives exhibit protective effects against neuronal cell death induced by oxidative stress. These findings support further exploration into their use for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Pyridyl-containing analogs (e.g., S4c) exhibit reduced steric bulk, which may favor binding to shallow enzymatic pockets .
Physicochemical Properties
The tetrahydro-2H-pyran group reduces logP by ~0.3 units compared to Y044-5375, aligning with its polar oxygen atom contribution.
Pharmacological Activity (Inferred)
While direct activity data for the target compound are unavailable, isoindoloquinazolin derivatives are frequently investigated as kinase inhibitors. Structural similarities suggest:
- Y044-5375 : Reported in screening libraries for kinase targets (e.g., EGFR), with IC₅₀ values in the low micromolar range .
- Pyridyl analogs (S4c) : Demonstrated moderate activity against carbonic anhydrase isoforms (IC₅₀ ~10 µM) .
The target compound’s tetrahydro-2H-pyran group may enhance selectivity for kinases with larger hydrophobic pockets, whereas pyrazole or pyridyl groups favor shallower binding sites .
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a novel hybrid molecule derived from the isoindoloquinazoline scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O6
- Molecular Weight : 425.4 g/mol
- CAS Number : 1630869-06-5
The structure of the compound features a quinazoline core with various substituents that enhance its biological profile. The presence of methoxy groups and a tetrahydropyran moiety is significant for its activity.
Biological Activity Overview
The biological activities of quinazoline derivatives are well-documented, with several studies highlighting their anticancer, antibacterial, and enzyme inhibitory properties. The specific compound exhibits:
-
Anticancer Activity :
- Studies have shown that quinazoline-based compounds can significantly inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.36 μM against various cancer cell lines .
- The mechanism often involves the inhibition of key signaling pathways such as the EGFR pathway, crucial for tumor growth and survival .
- Antibacterial Activity :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Substituents at the N-position : Variations in substituents significantly affect biological activity. For example, bulky groups at the N-position enhance anticancer potency .
- Methoxy Groups : The presence of methoxy groups is known to improve solubility and bioavailability, critical factors in drug design .
Case Studies
A review article on quinazolinone hybrids highlighted several case studies where structurally similar compounds demonstrated potent anticancer activities. For instance:
- Compound X (similar to our target compound) exhibited a GI50 value comparable to Doxorubicin in MDA-MB-231 breast cancer cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O6 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 1630869-06-5 |
| Anticancer IC50 | 0.36 – 40.90 μM |
| Antibacterial Activity | Yes (specific pathogens not specified) |
| Enzyme Inhibition | Urease, DPP-IV |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
